(F18)Deuteroaltanserin
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Overview
Description
(F18)Deuteroaltanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the density of serotonin 5-HT2A receptors in the brain . This compound is a deuterated analog of (F18)altanserin, which means it has two deuterium atoms substituted for hydrogen atoms, resulting in a more metabolically stable compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: This is typically achieved through nucleophilic substitution reactions using [18F]fluoride . The reaction conditions often require a solvent, leaving groups, and reactants that facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of (F18)Deuteroaltanserin involves the use of a cyclotron to produce [18F]fluoride by irradiating oxygen-18 enriched water . The [18F]fluoride is then used in the synthesis module to produce the final radiopharmaceutical . The process is optimized to ensure high radiochemical yield and purity, which are crucial for clinical applications .
Chemical Reactions Analysis
Types of Reactions: (F18)Deuteroaltanserin primarily undergoes nucleophilic substitution reactions during its synthesis . These reactions involve the replacement of a leaving group with a nucleophile, in this case, [18F]fluoride .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include [18F]fluoride, solvents like acetonitrile, and leaving groups such as tosylates or mesylates . The reaction conditions typically involve heating and the use of a base to facilitate the nucleophilic substitution .
Major Products: The major product of these reactions is this compound itself, which is then purified and prepared for use in PET imaging .
Scientific Research Applications
(F18)Deuteroaltanserin is extensively used in scientific research to study the serotonin 5-HT2A receptors in the brain . It is particularly valuable in neuroimaging studies to understand the role of these receptors in various psychiatric and neurological disorders . The compound’s improved metabolic stability allows for more accurate and reproducible imaging results .
Mechanism of Action
(F18)Deuteroaltanserin binds selectively to serotonin 5-HT2A receptors in the brain . The binding of the compound to these receptors allows for the visualization of receptor density and distribution using PET imaging . The deuterium substitution in the molecule retards its metabolism, leading to a higher target-to-background ratio and improved imaging quality .
Comparison with Similar Compounds
Similar Compounds:
- (F18)Altanserin
- (F18)Fluoroestradiol
- (F18)Piflufolastat
Uniqueness: (F18)Deuteroaltanserin is unique due to its deuterium substitution, which provides enhanced metabolic stability compared to (F18)Altanserin . This results in better imaging quality and more reliable data in PET studies . While other compounds like (F18)Fluoroestradiol and (F18)Piflufolastat are used for imaging different targets, this compound is specifically designed for serotonin 5-HT2A receptors .
Properties
CAS No. |
228852-03-7 |
---|---|
Molecular Formula |
C22H22FN3O2S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2,2-dideuterio-2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i13D2,23-1 |
InChI Key |
SMYALUSCZJXWHG-OBMXHFJCSA-N |
Isomeric SMILES |
[2H]C([2H])(CN1C(=O)C2=CC=CC=C2NC1=S)N3CCC(CC3)C(=O)C4=CC=C(C=C4)[18F] |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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